N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Sulfonylation: The indole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Chemical Reactions Analysis
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The sulfonyl group enhances its solubility and stability, making it more effective in its biological activities .
Comparison with Similar Compounds
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
This compound is unique due to its specific sulfonyl and butanamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-5-18(21)19-15-8-10-16(11-9-15)24(22,23)20-13-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYQDUKDZNZFAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.